

In vitro antiviral spectrum of GS-441524

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Compound of Interest		
Compound Name:	GS-441524	
Cat. No.:	B607737	Get Quote

An In-Depth Technical Guide to the In Vitro Antiviral Spectrum of GS-441524

Executive Summary

GS-441524, the parent nucleoside of the prodrug Remdesivir (GS-5734), is a small molecule adenosine analog that has demonstrated potent, broad-spectrum antiviral activity in numerous in vitro studies.[1][2] It functions as a viral RNA-chain terminator, effectively inhibiting the replication of a wide range of RNA viruses.[3][4] Initially investigated for its activity against viruses like Ebola and SARS-Coronavirus, it gained significant prominence for its remarkable efficacy against Feline Infectious Peritonitis (FIP), a fatal coronavirus disease in cats.[5][6] This document provides a comprehensive overview of the in vitro antiviral profile of **GS-441524**, detailing its mechanism of action, summarizing quantitative efficacy and cytotoxicity data across various viral families, and outlining the standard experimental protocols used for its evaluation.

Mechanism of Action

GS-441524 exerts its antiviral effect by targeting the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of many RNA viruses.[5][7] Its mechanism is a multi-step process that occurs within the host cell.

- Cellular Uptake: GS-441524 enters the host cell.
- Phosphorylation: Inside the cell, host cell kinases phosphorylate **GS-441524** three times, converting it into its pharmacologically active nucleoside triphosphate (NTP) form.[7][8]



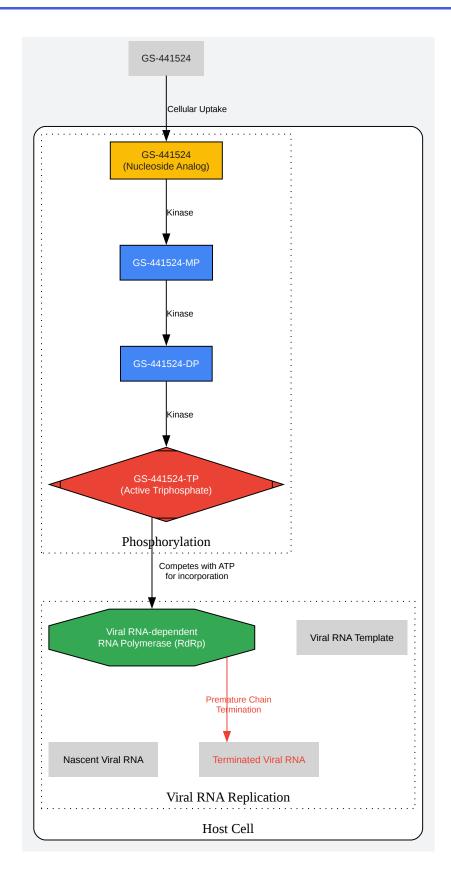




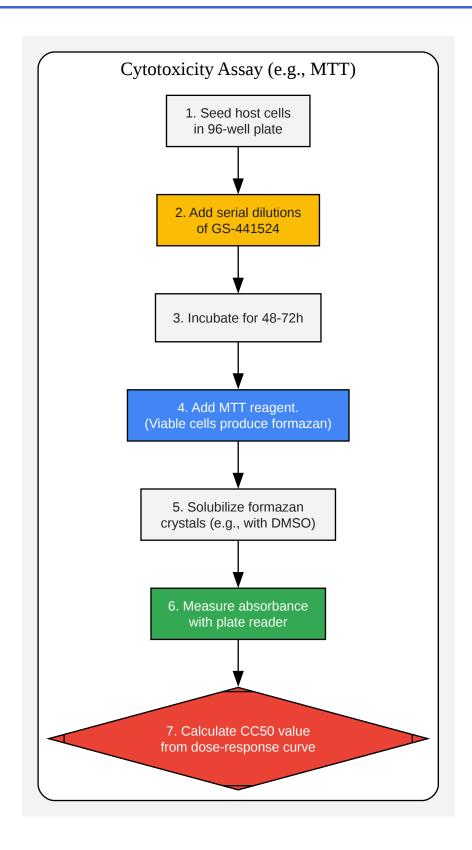
- Competitive Inhibition: The active **GS-441524** triphosphate mimics the natural adenosine triphosphate (ATP) nucleotide.[1] It competes with ATP for incorporation into the nascent viral RNA strand by the viral RdRp enzyme.[7]
- Chain Termination: Once incorporated into the growing viral RNA chain, **GS-441524** causes premature termination of RNA synthesis, thereby preventing the virus from producing complete copies of its genome and halting replication.[2][9]

A key advantage of **GS-441524** is its selective toxicity; it is a poor substrate for mammalian DNA and RNA polymerases, leading to minimal impact on host cell functions and a high therapeutic index.[7]

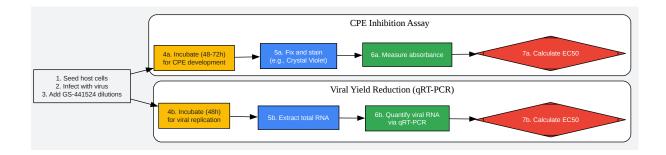












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